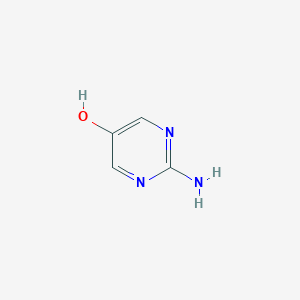

2-Aminopyrimidin-5-ol

説明

Structure

3D Structure

特性

IUPAC Name |

2-aminopyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-4-6-1-3(8)2-7-4/h1-2,8H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYMOVCPYONOSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590479 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143489-45-6 | |

| Record name | 2-Aminopyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-hydroxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 2-Aminopyrimidin-5-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminopyrimidin-5-ol

Introduction

This compound is a heterocyclic organic compound belonging to the pyrimidine (B1678525) family. As an endogenous metabolite, its structure is of interest to researchers in medicinal chemistry and drug development.[1] A comprehensive understanding of its physicochemical properties is essential for its potential application in synthesis, biological assays, and formulation development. This document provides a detailed overview of its core properties, experimental protocols for its characterization, and logical workflows relevant to its study.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for predicting its behavior in various chemical and biological environments.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-5-pyrimidinol | [2] |

| CAS Number | 143489-45-6 | [1][2] |

| Molecular Formula | C₄H₅N₃O | [1][2] |

| Molecular Weight | 111.10 g/mol | [1] |

| Appearance | Solid | [1][2] |

| Solubility | DMSO: 125 mg/mL (1125.11 mM) | [1] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C (6 months); -20°C (1 month). | [1] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the synthesis and analysis of this compound. The following sections outline relevant experimental procedures.

Synthesis Protocol: General Method for Substituted 2-Aminopyrimidines

While a specific protocol for this compound is not detailed in the provided results, a general and robust method for synthesizing substituted 2-aminopyrimidines involves the condensation of a β-dicarbonyl compound (or a functional equivalent) with guanidine (B92328).[3][4] This approach can be adapted for the target molecule.

Objective: To synthesize 2-aminopyrimidine (B69317) derivatives via microwave-assisted condensation.

Materials:

-

Appropriate β-ketoester or β-aldehydoester (e.g., a derivative that would yield the 5-hydroxy group upon reaction or deprotection)

-

Guanidine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

Ethanol (for recrystallization)

Procedure:

-

Combine the chosen β-ketoester or β-aldehydoester (1 equivalent), guanidine hydrochloride (1 equivalent), and K₂CO₃ in a microwave-safe reaction vessel.[4]

-

The reaction can be performed under solvent-free conditions or in a minimal amount of a high-boiling solvent like DMF.[3]

-

Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 210 W) for a period of 7-12 minutes, or until the reaction is complete.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Upon completion, allow the mixture to cool to room temperature.

-

Add distilled water to the crude mixture to precipitate the product.[3]

-

Collect the solid precipitate by filtration and wash it thoroughly with cold water.[3]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminopyrimidine derivative.[3]

-

Confirm the structure of the synthesized compound using spectroscopic methods like NMR, IR, and Mass Spectrometry.[3]

Physicochemical Property Determination

1. Melting Point Determination

Objective: To determine the melting point range of a solid sample.

Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).

Procedure:

-

Ensure the synthesized this compound sample is completely dry and finely powdered.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20 °C/min) to find an approximate melting range.

-

Allow the apparatus to cool. Using a new sample, heat again at a slower rate (1-2 °C/min) starting from about 15-20 °C below the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂.

2. Solubility Determination

Objective: To determine the solubility of this compound in a specific solvent (e.g., DMSO).

Procedure:

-

Prepare a series of vials with a fixed volume of the solvent (e.g., 1 mL of DMSO).

-

Add incrementally increasing, pre-weighed amounts of this compound to each vial.

-

After each addition, cap the vial and vortex or sonicate until the solid is fully dissolved.[1] Use of an ultrasonic bath may be necessary.[1]

-

The solubility is determined as the maximum concentration at which the compound remains fully dissolved at a specified temperature (e.g., room temperature).

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and physicochemical characterization of a novel chemical entity like this compound.

References

Spectroscopic Characterization of 2-Aminopyrimidine: A Technical Guide

Introduction

2-Aminopyrimidine (B69317) and its derivatives are fundamental heterocyclic compounds that form the core structure of many biologically active molecules, including certain nucleobases and therapeutic agents. A thorough understanding of their molecular structure and properties is crucial for their application in medicinal chemistry and materials science. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds. This technical guide presents a summary of the key spectroscopic data for 2-aminopyrimidine and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-aminopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 2-Aminopyrimidine

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 8.28 | Doublet | H-4, H-6 |

| 6.76 | Triplet | H-5 |

| 5.1-5.3 | Singlet (broad) | NH₂ |

Solvent: D₂O[1]

Table 2: ¹³C NMR Spectroscopic Data for 2-Aminopyrimidine

| Chemical Shift (ppm) | Assignment |

| 163.2 | C-2 |

| 158.5 | C-4, C-6 |

| 111.8 | C-5 |

Note: Specific data for 2-aminopyrimidine was not found in the provided search results. The data presented is a representative spectrum for a similar pyrimidine (B1678525) derivative.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-Aminopyrimidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3456-3182 | Strong | N-H stretching (amino group) |

| 1617 | Strong | NH₂ scissoring |

| 1562 | Strong | C=N stretching |

| 1328 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Aminopyrimidine

| m/z | Relative Intensity (%) | Assignment |

| 95 | 100.0 | [M]⁺ (Molecular Ion) |

| 68 | 31.9 | Fragment Ion |

| 42 | 24.7 | Fragment Ion |

| 41 | 18.9 | Fragment Ion |

| 96 | 15.4 | [M+1]⁺ |

Ionization Method: Electron Impact (EI)[4]

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: A small amount of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[5]

-

Data Acquisition: The NMR tube is placed in the spectrometer's magnetic field. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The acquired Free Induction Decay (FID) signal is processed using a Fourier transform to obtain the frequency-domain NMR spectrum. Phase and baseline corrections are applied to the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation:

-

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[6]

-

Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This technique requires minimal sample preparation.[7]

-

-

Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the transmitted or reflected IR radiation.

-

Data Processing: The interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized. Common ionization techniques include:

-

Electron Impact (EI): The sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.[9]

-

Electrospray Ionization (ESI): The sample in solution is sprayed through a charged capillary, forming charged droplets that evaporate to produce ions. This is a softer ionization technique that often keeps the molecular ion intact.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.[10]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for spectroscopic analysis.

References

- 1. 2-Aminopyrimidine(109-12-6) 1H NMR [m.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. tsijournals.com [tsijournals.com]

- 4. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Crystal Structure Analysis of 2-Aminopyrimidin-5-ol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine (B1678525) derivatives, with a specific focus on illustrating the process through the analogue 2-Amino-5-chloropyrimidine. Due to the absence of publicly available single-crystal X-ray diffraction data for 2-Aminopyrimidin-5-ol, this document utilizes the structurally similar compound, 2-Amino-5-chloropyrimidine, as a representative model. The guide details the experimental protocols for synthesis and crystallization, presents a thorough analysis of the crystallographic data, and discusses the molecule's implication in relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a foundational understanding of the methodologies and data interpretation central to crystallographic studies.

Introduction

2-aminopyrimidine (B69317) derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their structural scaffold is a key component in a variety of biologically active molecules, exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor effects.[1] The substitution pattern on the pyrimidine ring plays a crucial role in the molecule's physicochemical properties and its interaction with biological targets.

The determination of the three-dimensional atomic arrangement of these compounds through single-crystal X-ray diffraction is fundamental to understanding their structure-activity relationships. This guide outlines the essential steps and data interpretation involved in the crystal structure analysis of this class of molecules.

Note on the Subject Compound: As of the date of this publication, a detailed crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or found in the accessible scientific literature. Therefore, this guide will use 2-Amino-5-chloropyrimidine as an illustrative example for which crystallographic data is available (CCDC Deposition Number: 754419).[2]

Experimental Protocols

Synthesis of 2-Amino-5-chloropyrimidine

The synthesis of 2-Amino-5-chloropyrimidine can be achieved through various methods. A common approach involves the chlorination of 2-aminopyrimidine.

Materials:

-

2-aminopyrimidine

-

N-chlorosuccinimide (NCS)

-

Acetonitrile (B52724) (anhydrous)

-

Sodium bicarbonate

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of 2-aminopyrimidine (1.0 eq) in anhydrous acetonitrile is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

N-chlorosuccinimide (1.1 eq) is added portion-wise to the stirred solution over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield 2-Amino-5-chloropyrimidine as a solid.

Single Crystal Growth

High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation techniques.

Materials:

-

Purified 2-Amino-5-chloropyrimidine

-

A suitable solvent or solvent system (e.g., ethanol, methanol, or a mixture of solvents like dichloromethane/hexane)

Procedure:

-

A saturated solution of 2-Amino-5-chloropyrimidine is prepared by dissolving the compound in a minimal amount of a suitable solvent at a slightly elevated temperature.

-

The hot saturated solution is filtered to remove any insoluble impurities.

-

The clear solution is transferred to a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vial is left undisturbed in a vibration-free environment.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis should form.

Data Presentation: Crystallographic Data for 2-Amino-5-chloropyrimidine

The following table summarizes the crystallographic data for 2-Amino-5-chloropyrimidine, obtained from the Cambridge Crystallographic Data Centre (CCDC Deposition Number: 754419).

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₄H₄ClN₃ |

| Formula Weight | 129.55 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.843(2) |

| b (Å) | 18.253(9) |

| c (Å) | 7.373(4) |

| α (°) | 90 |

| β (°) | 99.69(3) |

| γ (°) | 90 |

| Volume (ų) | 510.0(5) |

| Z | 4 |

| Data Collection | |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| 2θ range for data collection (°) | 3.0 to 28.0 |

| Refinement | |

| R-factor (%) | 4.6 |

| wR-factor (%) | 12.4 |

| Goodness-of-fit (S) | 1.04 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, crystallization, and crystal structure analysis of a small organic molecule like 2-Amino-5-chloropyrimidine.

References

The Emergence of 2-Aminopyrimidin-5-ol: A Historical and Synthetic Overview

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. Among the vast family of pyrimidine derivatives, 2-Aminopyrimidin-5-ol holds a unique position due to its interesting substitution pattern, offering potential for diverse biological applications. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, including its synthesis, physicochemical properties, and the broader scientific landscape that led to its investigation.

Historical Context: The Rise of Pyrimidine Chemistry

The study of pyrimidines gained significant momentum in the early 20th century, driven by their identification as fundamental components of nucleic acids. This initial biological significance spurred chemists to develop a deeper understanding of their synthesis and reactivity. The 2-aminopyrimidine (B69317) moiety, in particular, has been recognized as a "privileged" structure in drug discovery. This is attributed to its ability to form multiple hydrogen bonds and participate in various biological interactions, making it a valuable pharmacophore in the design of kinase inhibitors, antimicrobial agents, and other therapeutics.[1][2][3][4] The exploration of substituted 2-aminopyrimidines has led to the development of numerous successful drugs, highlighting the importance of this chemical class in medicinal chemistry.[2][5]

While a definitive seminal publication detailing the first-ever synthesis and characterization of this compound is not readily apparent in a singular, landmark paper, its emergence can be understood within the broader context of the systematic exploration of pyrimidine chemistry. Early research into pyrimidine derivatives often involved the synthesis of a wide range of substituted analogs to investigate structure-activity relationships. The synthesis of hydroxylated and aminated pyrimidines was a logical step in this exploration.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and drug development. The following table summarizes key quantitative data available for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 143489-45-6 | |

| Molecular Formula | C₄H₅N₃O | |

| Molecular Weight | 111.10 g/mol | Calculated |

| Physical Form | Solid | |

| Storage Temperature | Room temperature, in a dark, inert atmosphere | |

| Purity | 97% | |

| InChI Key | NVYMOVCPYONOSF-UHFFFAOYSA-N |

Synthesis of this compound: A Plausible Retrosynthetic Approach

While a specific, historically documented experimental protocol for the initial synthesis of this compound is elusive, a plausible synthetic route can be constructed based on established pyrimidine chemistry and the synthesis of structurally related compounds, such as 2-amino-5-hydroxypyridine (B112774).[6][7][8] A common strategy for introducing a hydroxyl group at the 5-position of a pyrimidine ring involves the use of a precursor with a suitable leaving group or a protected hydroxyl group.

One logical and frequently employed approach involves the synthesis of a 5-benzyloxy-2-aminopyrimidine intermediate, followed by a debenzylation step to yield the final product. The benzyl (B1604629) group serves as a robust protecting group for the hydroxyl functionality that can be removed under relatively mild conditions.

Experimental Workflow

The following diagram, generated using the DOT language, illustrates a probable synthetic workflow for this compound.

Detailed Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps outlined in the synthetic workflow. These are based on established methodologies for similar transformations.

Step 1: Synthesis of 5-(Benzyloxy)-2-aminopyrimidine (Nucleophilic Aromatic Substitution)

This step involves a copper-catalyzed nucleophilic aromatic substitution reaction, a common method for forming aryl ethers.

-

Materials:

-

2-Amino-5-bromopyrimidine

-

Benzyl alcohol

-

Sodium hydride (60% dispersion in mineral oil)

-

Copper(I) iodide (CuI)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred solution of benzyl alcohol in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), sodium hydride is added portion-wise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the formation of sodium benzyloxide.

-

To this solution, 2-amino-5-bromopyrimidine and copper(I) iodide are added.

-

The reaction mixture is heated and stirred at an elevated temperature (e.g., 100-120 °C) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford 5-(benzyloxy)-2-aminopyrimidine.

-

Step 2: Synthesis of this compound (Debenzylation)

Catalytic transfer hydrogenation is a mild and effective method for the removal of benzyl ethers, avoiding the need for high-pressure hydrogenation.

-

Materials:

-

5-(Benzyloxy)-2-aminopyrimidine

-

Palladium on activated carbon (10% Pd/C)

-

Ammonium formate (B1220265) or other hydrogen donor

-

Methanol (B129727) or ethanol

-

-

Procedure:

-

To a solution of 5-(benzyloxy)-2-aminopyrimidine in methanol or ethanol, 10% Pd/C is added.

-

Ammonium formate is then added to the suspension.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-60 °C) and the reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization.

-

Logical Relationships in Synthesis

The synthesis of this compound relies on a logical sequence of reactions that leverage well-established principles of organic chemistry. The following diagram illustrates the key logical relationships in the proposed synthetic pathway.

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 7. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

2-Aminopyrimidin-5-ol derivatives and their structural analogues

An In-depth Technical Guide on 2-Aminopyrimidin-5-ol Derivatives and Their Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions and serve as a versatile template for chemical modification.[1] The introduction of a hydroxyl group at the 5-position, creating this compound, and the exploration of its structural analogues, have opened new avenues for discovering potent modulators of various biological targets. These derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4][5]

This technical guide provides a comprehensive overview of this compound derivatives and their analogues. It covers synthetic methodologies, quantitative biological data, detailed experimental protocols, and structure-activity relationships (SAR) to support researchers and professionals in the field of drug discovery and development.

Synthetic Strategies

The synthesis of the 2-aminopyrimidine core can be achieved through several established chemical reactions. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine (B92328) or its salts.[1][6] Modifications to this general approach allow for the introduction of various substituents on the pyrimidine (B1678525) ring.

A general workflow for the synthesis of substituted 2-aminopyrimidine derivatives is depicted below. This process typically starts with the reaction of a β-ketoester or a similar precursor with guanidine, often facilitated by a base and sometimes assisted by microwave irradiation to enhance reaction rates and yields.[7][8]

Another versatile method for creating substituted 2-aminopyrimidines involves the nucleophilic substitution of dihalopyrimidines. For instance, commercially available 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with various amines to displace the chlorine atoms, yielding a library of derivatives.[3][4]

Biological Activities and Data

2-Aminopyrimidine derivatives have been investigated for a multitude of biological activities. The data below summarizes the inhibitory activities of several analogues against specific enzymes and bacterial biofilms.

β-Glucuronidase Inhibition

A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their ability to inhibit β-glucuronidase, an enzyme implicated in conditions like colon cancer.[3][9] The results highlight that specific substitutions on the pyrimidine core can lead to potent inhibition, significantly exceeding the activity of the standard inhibitor, D-saccharic acid 1,4-lactone.[3]

| Compound ID | Structure/Substitution | Target | IC₅₀ (µM) | Reference |

| 24 | N-(4-butylphenyl)-6-chloro-2-aminopyrimidine | β-Glucuronidase | 2.8 ± 0.10 | [3][9] |

| 8 | N-(4-butoxyphenyl)-6-chloro-2-aminopyrimidine | β-Glucuronidase | 72.0 ± 6.20 | [3][10] |

| 9 | N-(4-(octyloxy)phenyl)-6-chloro-2-aminopyrimidine | β-Glucuronidase | 126.43 ± 6.16 | [3][10] |

| 22 | N-(naphthalen-1-yl)-6-chloro-2-aminopyrimidine | β-Glucuronidase | 300.25 ± 12.5 | [3] |

| 23 | N-(3,4-dimethylphenyl)-6-chloro-2-aminopyrimidine | β-Glucuronidase | 257.0 ± 4.18 | [3] |

| Standard | D-saccharic acid 1,4-lactone | β-Glucuronidase | 45.75 ± 2.16 | [3][9] |

Biofilm Modulation

Bacterial biofilms contribute to chronic infections and antibiotic resistance. Certain 2-aminopyrimidine derivatives have been identified as modulators of biofilm formation, particularly in Gram-positive bacteria like Staphylococcus aureus.[11]

| Compound ID | Structure/Substitution | Target Biofilm | Inhibition (%) at 200 µM | IC₅₀ (µM) | Reference |

| 10 | N-(2-(2-aminopyrimidin-5-yl)ethyl)octanamide | MRSA | 80.1 | - | [11] |

| 15 | N-(3-(2-aminopyrimidin-5-yl)propyl)dodecanamide | MRSA | 85.5 | - | [11] |

| 23 | 5-(3-phenylprop-1-yn-1-yl)pyrimidin-2-amine | MSSA | 66.0 | 137 | [11] |

| 26 | 5-(3-cyclohexylprop-1-yn-1-yl)pyrimidin-2-amine | MSSA | 80.0 | 67 | [11] |

| 22 | 5-iodo-2-aminopyrimidine | MSSA | 65.5 | >150 | [11] |

Structure-Activity Relationship (SAR) Insights

The biological data allows for the deduction of key structure-activity relationships, guiding the design of more potent compounds.

For β-glucuronidase inhibitors , the presence of a lipophilic alkyl or alkoxy chain on the phenyl ring attached to the C4 position appears crucial for activity. An increase in the alkoxy chain length from methoxy (B1213986) (inactive) to butoxy and octyloxy restored inhibitory activity, suggesting the importance of hydrophobic interactions within the enzyme's binding pocket.[10]

For biofilm modulators , activity against S. aureus is enhanced by attaching a long alkyl amide side chain to the 5-position of the pyrimidine ring. For instance, derivatives with dodecanamide (B72619) (C12) and octanamide (B1217078) (C8) chains showed potent inhibition.[11]

Potential Mechanism of Action: Kinase Inhibition

Many 2-aminopyrimidine derivatives function as kinase inhibitors, a major class of anticancer drugs.[3][5] They typically act as ATP-competitive inhibitors by occupying the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of downstream substrates and inhibiting signal transduction pathways that promote cell proliferation and survival.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and advancement of research. The following sections provide protocols for the synthesis and biological evaluation of 2-aminopyrimidine derivatives.

Synthesis Protocol: From 2-Amino-4,6-dichloropyrimidine

This protocol describes the synthesis of N-substituted-6-chloro-2,4-diaminopyrimidine derivatives.[3][10]

Materials:

-

2-amino-4,6-dichloropyrimidine

-

Substituted amine (e.g., 4-butylaniline)

-

Triethylamine (B128534) (TEA)

-

Distilled water

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol, 1 eq.), the desired substituted amine (3 mmol, 1 eq.), and triethylamine (6 mmol, 2 eq.).

-

Heat the mixture without a solvent at 80-90 °C with continuous stirring.

-

Monitor the reaction's progress using TLC with a hexane:ethyl acetate (B1210297) solvent system (e.g., 6:4 v/v).

-

After the reaction is complete (typically 3-6 hours), cool the mixture to room temperature.

-

Add distilled water to the reaction mixture to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water.

-

If a precipitate does not form, evaporate the water under reduced pressure to obtain the crude solid.

-

Purify the crude product by recrystallization from ethanol to yield the final compound.

-

Characterize the product using NMR, Mass Spectrometry, and elemental analysis.

Biological Assay Protocol: In Vitro β-Glucuronidase Inhibition Assay

This protocol outlines the procedure for evaluating the inhibitory activity of synthesized compounds against β-glucuronidase.[3]

Materials:

-

β-Glucuronidase from E. coli

-

p-nitrophenyl-β-D-glucuronide (substrate)

-

Acetate buffer (0.1 M, pH 5.0)

-

Sodium carbonate solution (0.2 M)

-

Test compounds dissolved in DMSO

-

D-saccharic acid 1,4-lactone (standard inhibitor)

-

96-well microplate

-

Microplate reader

Procedure:

-

The total volume of the assay mixture is 200 µL. Prepare solutions of test compounds in DMSO.

-

In a 96-well plate, add 135 µL of 0.1 M acetate buffer (pH 5.0), 5 µL of the test compound solution, and 10 µL of the β-glucuronidase enzyme solution.

-

Incubate the plate at 37 °C for 30 minutes.

-

Initiate the reaction by adding 10 µL of the p-nitrophenyl-β-D-glucuronide substrate.

-

Incubate the mixture for another 30 minutes at 37 °C.

-

Stop the reaction by adding 50 µL of 0.2 M sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm using a microplate reader.

-

Run positive (enzyme + substrate, no inhibitor) and negative (no enzyme) controls. D-saccharic acid 1,4-lactone is used as the standard inhibitor.

-

Calculate the percentage of inhibition and determine the IC₅₀ values by plotting the inhibition percentage against different concentrations of the test compounds.

Conclusion and Future Perspectives

Derivatives of this compound and its structural analogues represent a highly valuable and versatile class of compounds in drug discovery. Their synthetic accessibility allows for the creation of diverse chemical libraries amenable to systematic SAR studies. The potent activities observed against targets like β-glucuronidase and bacterial biofilms underscore their therapeutic potential.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds. Expanding the scope of biological screening to other relevant targets, such as a broader panel of kinases or microbial strains, could uncover new applications. The integration of computational modeling and in silico screening will further accelerate the design and discovery of next-generation 2-aminopyrimidine-based therapeutics. The continued exploration of this scaffold is poised to yield novel candidates for treating a range of human diseases.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies | MDPI [mdpi.com]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico and Computational Approaches in the Study of 2-Aminopyrimidin-5-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3][4] The hydroxyl substitution at the 5-position, creating 2-Aminopyrimidin-5-ol, offers a key pharmacophoric feature for potential hydrogen bonding interactions within biological targets. This technical guide provides an in-depth overview of the in silico and computational methodologies employed in the research and development of this compound derivatives, summarizing key findings and experimental protocols to aid in future drug discovery efforts.

Biological Activities and Molecular Targets

Derivatives of the 2-aminopyrimidine core have been investigated for a multitude of therapeutic applications. Notably, they have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[5][6][7] For instance, certain derivatives have been designed and synthesized as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[8] Others have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Cyclin-Dependent Kinases (CDKs), both significant targets in oncology.[9][10] Beyond cancer, these derivatives have also been evaluated as β-glucuronidase inhibitors, relevant in conditions like colon cancer and urinary tract infections.[2][3][11]

Computational and In Silico Studies

Computational methods are integral to modern drug discovery, enabling the prediction of molecular interactions, pharmacokinetic properties, and potential toxicities, thereby guiding the synthesis and experimental testing of new compounds.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12] This method is extensively used to understand the binding modes of 2-aminopyrimidine derivatives within the active sites of their target proteins.

For example, in the study of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives as FGFR4 inhibitors, covalent docking was performed using Flare version 5.0.[8] The crystal structure of FGFR4 in complex with a known inhibitor (PDB ID: 7DTZ) was utilized to define the binding cavity.[8] Docking simulations of 2-aminopyrimidine hybrids with the EGFR ATP-binding site have revealed key hydrogen bonding interactions with the hinge region amino acid Met793, similar to the binding mode of the approved drug gefitinib.[9][13]

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early-stage drug discovery to assess the druglikeness of a compound.[14] In silico ADMET prediction for aminopyrimidine derivatives is often performed using online tools like SwissADME and pkCSM.[15][16] These platforms can predict a range of properties including gastrointestinal absorption, blood-brain barrier permeability, and potential toxicities such as AMES toxicity and skin sensitization.[15] For instance, in silico studies of certain aminopyrimidine hybrids predicted high gastrointestinal absorption and no adverse effects on the central nervous system or liver, indicating their potential as orally bioavailable drug candidates.[9][13]

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-aminopyrimidine derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies.[17][18][19] These studies provide insights into the molecule's reactivity, stability, and potential for non-linear optical properties. For example, DFT calculations have been used to analyze the adsorption of pyrimidine (B1678525) derivatives on graphene oxide, which is relevant for drug delivery applications.[19]

Data Presentation

Biological Activity Data

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 6c | EGFR-TK | 0.9 ± 0.03 | - | [9][13] |

| 10b | EGFR-TK | 0.7 ± 0.02 | - | [9][13] |

| 6A | FGFR4 | - | Hep3B | [8] |

| 6O | FGFR4 | 4.5 | Hep3B | [8] |

| 24 | β-glucuronidase | 2.8 ± 0.10 | - | [2][3][11] |

| X43 | LSD1 | 0.89 | - | |

| 6 | SARS-CoV-2 3CLpro | - | - |

In Silico ADMET Prediction Data

| Compound ID | Property | Predicted Value | Method/Tool | Reference |

| Derivatives 1-7 | GI Absorption | High | SwissADME | [15] |

| Derivatives 2, 4-7 | BBB Permeability | Yes | SwissADME | [15] |

| Derivatives 1-7 | Skin Sensitization | No | pkCSM | [15] |

| 6c, 10b | Oral Bioavailability | Good | In silico models | [9][13] |

Experimental Protocols

General Synthesis of 2-Aminopyrimidine Derivatives

A common synthetic route to 2-aminopyrimidine derivatives involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine.[2][3] The reaction is often carried out under solvent-free conditions at elevated temperatures (80–90 °C).[2][3] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is typically precipitated by the addition of distilled water, filtered, and purified by crystallization from a suitable solvent like ethanol.[2][3]

Molecular Docking Protocol

-

Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and the protein structure is energy minimized.[20]

-

Ligand Preparation : The 2D structures of the ligands are drawn using chemical drawing software and converted to 3D structures. The ligands are then optimized and prepared for docking by assigning charges and defining rotatable bonds.[12]

-

Docking Simulation : A docking program (e.g., AutoDock, Glide, Flare) is used to perform the docking calculations. The binding site on the protein is defined, and the software explores various conformations of the ligand within the binding site to identify the most favorable binding pose based on a scoring function.[8][12]

-

Analysis : The resulting docked poses are visualized and analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[15]

DFT Calculation Protocol

-

Structure Optimization : The initial geometry of the molecule is optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[17]

-

Frequency Calculation : Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain theoretical vibrational spectra.[18]

-

Property Calculation : Various electronic properties, such as HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP), are calculated at the same level of theory.[21]

Visualizations

General Workflow for In Silico Drug Discovery

Caption: A generalized workflow for the in silico screening and optimization of this compound derivatives.

Signaling Pathway Inhibition by a Kinase Inhibitor

Caption: A simplified diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminopyrimidine derivative.

Conclusion

The 2-aminopyrimidine scaffold, and by extension this compound, represents a versatile and promising starting point for the development of novel therapeutics. The integration of in silico and computational methods such as molecular docking, ADMET prediction, and DFT studies is crucial for accelerating the discovery and optimization of potent and selective drug candidates. This guide has provided a comprehensive overview of these methodologies, supported by specific examples from the literature, to serve as a valuable resource for researchers in the field of drug discovery. The continued application of these computational approaches will undoubtedly facilitate the development of the next generation of 2-aminopyrimidine-based drugs.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. 2-Aminopyrazolo[1,5-a]pyrimidines as potent and selective inhibitors of JAK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

The Synthetic Challenge: A Literature Review on the Elusive 2-Aminopyrimidin-5-ol

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals outlining the synthetic pathways toward 2-aminopyrimidin-5-ol. This document reviews established methodologies for analogous compounds and proposes viable synthetic routes for this promising heterocyclic scaffold.

The pyrimidine (B1678525) core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Among the vast family of pyrimidine derivatives, this compound presents a unique substitution pattern with significant potential for biological activity. However, a direct and well-established synthetic route to this specific molecule remains conspicuously absent in readily available scientific literature. This technical guide aims to bridge this gap by providing a thorough review of synthetic strategies for closely related compounds and, based on this analysis, proposing logical and feasible synthetic pathways to this compound.

Proposed Synthetic Strategies

Given the absence of a direct reported synthesis, two primary retrosynthetic approaches are proposed, drawing inspiration from the synthesis of analogous 2-aminopyrimidines and 2-amino-5-hydroxypyridines. These strategies involve either the construction of the pyrimidine ring with the hydroxyl group precursor already in place or the post-synthetic modification of a pre-formed 2-aminopyrimidine (B69317) ring.

Strategy 1: Ring Closure with a Functionalized Three-Carbon Synthon

This approach, a cornerstone of pyrimidine synthesis, involves the condensation of guanidine (B92328) with a suitable three-carbon carbonyl compound. The key challenge lies in the selection of a synthon that incorporates or can be readily converted to a hydroxyl group at the C5 position.

A plausible forward synthesis would involve the reaction of guanidine with a protected hydroxymalondialdehyde derivative or a similarly functionalized three-carbon electrophile. The protecting group on the hydroxyl function would be crucial to prevent interference with the cyclization reaction and would be removed in a final deprotection step.

Strategy 2: Post-Synthetic Functionalization of a 2-Aminopyrimidine Core

This strategy commences with a more readily accessible 2-aminopyrimidine derivative, which is then functionalized at the C5 position. A common approach in aromatic chemistry is the introduction of a hydroxyl group via a halogenated intermediate.

This pathway would likely involve the initial synthesis of 2-aminopyrimidine, followed by selective halogenation (e.g., bromination or iodination) at the C5 position. The resulting 2-amino-5-halopyrimidine would then undergo a nucleophilic substitution reaction with a hydroxyl group equivalent, such as sodium benzyloxide, followed by deprotection of the resulting ether to yield the final product. This approach is inspired by the successful synthesis of the analogous 2-amino-5-hydroxypyridine (B112774).

Comparative Data from Analogous Syntheses

To provide a quantitative basis for the proposed syntheses, the following table summarizes reaction conditions and yields for key transformations in the synthesis of structurally similar molecules.

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Pyrimidine Ring Formation | Guanidine carbonate, Diethylethoxy methylene (B1212753) malonate | KOH, temperature-controlled addition | 2-Amino-5-carboethoxy-4-hydroxypyrimidine | 70-75 | [1][2] |

| Nucleophilic Substitution (O-Arylation) | 2-Amino-5-bromopyridine | Sodium benzyloxide, Toluene, 90-95 °C | 2-Amino-5-(benzyloxy)pyridine | Not specified | [3] |

| Deprotection (Hydrogenolysis) | 5-(Benzyloxy)pyridin-2-amine | 10% Pd/C, H₂, Ethanol, 25 °C | 2-Amino-5-hydroxypyridine | 92 | [4] |

Detailed Experimental Protocols for Key Transformations

The following protocols are adapted from literature procedures for analogous compounds and are proposed as a starting point for the synthesis of this compound.

Protocol 1: Proposed Synthesis of 2-Amino-5-(benzyloxy)pyrimidine (via Strategy 2)

This protocol is adapted from the synthesis of 2-amino-5-(benzyloxy)pyridine.

Materials:

-

2-Amino-5-bromopyrimidine (B17363) (or the analogous 2-amino-5-bromopyrimidine, which would first need to be synthesized)

-

Sodium benzyloxide

-

Toluene (anhydrous)

-

Palladium on carbon (10%)

-

Ethanol

-

Hydrogen gas

Procedure:

-

O-Arylation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-amino-5-bromopyrimidine in anhydrous toluene. Add sodium benzyloxide (1.1 equivalents). Heat the reaction mixture to 90-95 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 2-amino-5-(benzyloxy)pyrimidine.

-

Deprotection: To a solution of 2-amino-5-(benzyloxy)pyrimidine in ethanol, add 10% Palladium on carbon. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol. Concentrate the filtrate under reduced pressure to yield this compound.

Protocol 2: General Procedure for 2-Aminopyrimidine Synthesis (as a starting point for Strategy 2)

This is a general procedure that would need to be adapted for the specific substrate required.

Materials:

-

A suitable 1,3-dicarbonyl compound or equivalent

-

Guanidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol)

Procedure:

-

Dissolve the base in the chosen solvent in a round-bottom flask.

-

Add guanidine hydrochloride and stir until dissolved.

-

Add the 1,3-dicarbonyl compound dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure and partition the residue between water and an organic solvent.

-

Extract the aqueous layer with the organic solvent. Combine the organic layers, dry, and concentrate to yield the crude 2-aminopyrimidine derivative, which can be further purified by recrystallization or column chromatography.

Conclusion and Future Directions

While a direct, optimized synthesis for this compound is not yet established in the literature, this technical guide provides a solid foundation for its successful preparation. The proposed strategies, based on well-understood and widely applied reactions in heterocyclic chemistry, offer promising avenues for exploration. The provided experimental protocols, adapted from the synthesis of close structural analogs, serve as a valuable starting point for researchers. Further investigation and optimization of these routes will be crucial to developing an efficient and scalable synthesis of this intriguing molecule, thereby unlocking its potential for applications in drug discovery and development. The key to success will likely lie in the careful selection of protecting groups and the optimization of reaction conditions for the crucial ring-forming or functionalization steps.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents [patents.google.com]

- 4. 2-Amino-5-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application of 2-Aminopyrimidin-5-ol in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine (B69317) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a hydroxyl group at the 5-position, affording 2-aminopyrimidin-5-ol, provides a key hydrogen bond donor and acceptor, enhancing the molecule's ability to interact with biological targets. This functionalization has been successfully exploited in the development of potent and selective inhibitors for key therapeutic targets, particularly in oncology and immunology.

This document provides detailed application notes and experimental protocols for two prominent applications of this compound derivatives: as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma, and as inhibitors of Signal Transducer and Activator of Transcription 6 (STAT6) for the modulation of inflammatory responses.

I. Application as Selective FGFR4 Inhibitors

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated by its ligand FGF19, can drive the progression of hepatocellular carcinoma (HCC). Selective inhibition of FGFR4 is a promising therapeutic strategy for this cancer. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been identified as potent and selective inhibitors of FGFR4.

Quantitative Data

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) | Reference |

| Compound 6O | FGFR4 | 8.8 | Hep3B | 0.18 | |

| FGFR1 | >1000 | ||||

| FGFR2 | >1000 | ||||

| FGFR3 | >1000 | ||||

| BLU9931 (Reference) | FGFR4 | 1.3 | Hep3B | 0.03 |

Experimental Protocols

A key intermediate in the synthesis of 2-amino-4,6-dimethylpyrimidin-5-ol based FGFR4 inhibitors is 2-bromo-4,6-dimethylpyrimidin-5-ol.

-

Synthesis of 4,6-dimethylpyrimidin-5-ol (B1590129): 3-Chloropentane-2,4-dione is reacted with formamide (B127407) in formic acid to yield an oxazole (B20620) intermediate. This intermediate is then treated with aqueous ammonia (B1221849) to afford 4,6-dimethylpyrimidin-5-ol.

-

Bromination: To a solution of 4,6-dimethylpyrimidin-5-ol (1.21 mmol) in tetrahydrofuran (B95107) (4 ml), add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) (0.85 mmol).

-

Stir the resulting mixture at room temperature for 5 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with ethyl acetate (B1210297) and water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography (10% to 40% ethyl acetate in hexanes) to yield 2-bromo-4,6-dimethylpyrimidin-5-ol.

This protocol outlines a radiometric assay to determine the inhibitory activity of compounds against FGFR4 kinase.

-

Reaction Setup: Prepare a reaction mixture containing human FGFR4 kinase (5–10 mU), a peptide substrate (poly[Glu:Tyr] 4:1, 0.2 mg/ml) in a reaction buffer. The final volume should be 25 µL.

-

Compound Addition: Add the test compounds to the reaction mixture.

-

Initiation of Reaction: After approximately 20 minutes of pre-incubation, add a mixture of ATP and [γ-33P-ATP] to a final concentration of 10 µM to start the kinase reaction.

-

Incubation: Incubate the reaction mixture for 40 minutes at room temperature.

-

Termination and Detection: The specific method for termination and detection of incorporated radioactivity would be dependent on the "Kinase HotSpotSM assay platform" provider's instructions, but generally involves capturing the phosphorylated substrate on a filter and measuring the radioactivity using a scintillation counter.

The CAM assay is a well-established in vivo model to study tumor growth and angiogenesis.

-

Egg Incubation: Obtain 8-day old specific pathogen-free embryonated chicken eggs and incubate them at 37°C with 50% humidity.

-

CAM Dropping and Windowing: On day 10, carefully create a small hole in the eggshell over the air sac and a second hole on the side of the egg. Apply gentle suction to the hole over the air sac to detach the CAM from the shell. Cut a 1 cm² window in the shell over the dropped CAM.

-

Cell Inoculation: Resuspend hepatocellular carcinoma cells (e.g., Hep3B) in a basement membrane matrix solution. Place a silicone ring on the CAM and inoculate the cell suspension onto the CAM within the ring.

-

Treatment: Administer the test compound (e.g., Compound 6O) or vehicle control directly onto the developing tumor.

-

Tumor Harvesting: After a set period of tumor growth (e.g., 7-9 days), harvest the tumors, measure their weight and volume.

Signaling Pathway

// Nodes FGF19 [label="FGF19", fillcolor="#FBBC05", fontcolor="#202124"]; FGFR4 [label="FGFR4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; KLB [label="β-Klotho", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FRS2 [label="FRS2", fillcolor="#34A853", fontcolor="#FFFFFF"]; GRB2 [label="GRB2", fillcolor="#34A853", fontcolor="#FFFFFF"]; SOS [label="SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges FGF19 -> FGFR4 [label=" Binds"]; KLB -> FGFR4 [label=" Co-receptor"]; FGFR4 -> FRS2 [label=" Phosphorylates"]; FRS2 -> GRB2; GRB2 -> SOS; SOS -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Cell_Proliferation [label=" Promotes"]; FRS2 -> PI3K; PI3K -> AKT; AKT -> Cell_Proliferation [label=" Promotes"]; Inhibitor -> FGFR4 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits"]; } .dot Figure 1: Simplified FGFR4 signaling pathway and the point of inhibition by this compound derivatives.

II. Application as Selective STAT6 Inhibitors

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the signaling cascade initiated by interleukin-4 (IL-4) and interleukin-13 (IL-13). This pathway is crucial for the differentiation of T helper 2 (Th2) cells, which play a central role in allergic and inflammatory responses. Derivatives of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide have been developed as potent STAT6 inhibitors.

Quantitative Data

| Compound | Target | IC50 (nM) | Assay | Reference |

| AS1517499 | STAT6 | 21 | STAT6 reporter assay | |

| IL-4-induced Th2 differentiation | 2.3 | Mouse spleen T cells |

Experimental Protocols

The synthesis of these derivatives generally involves the construction of the substituted pyrimidine (B1678525) core followed by amination reactions. A key starting material is a suitably substituted pyrimidine-5-carboxylate. The synthesis of a representative compound, AS1517499 (4-(benzylamino)-2-{[2-(3-chloro-4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide), involves a multi-step process that is detailed in the primary literature.

This assay is used to quantify the inhibitory effect of compounds on STAT6-mediated gene transcription.

-

Cell Culture and Transduction: Culture a suitable cell line (e.g., HEK293 or HepG2) and transduce with a lentivirus containing a STAT6-responsive firefly luciferase reporter construct.

-

Compound Treatment: Seed the transduced cells in a 96-well plate. After cell attachment, treat the cells with various concentrations of the test compound for a defined period (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with a STAT6 activator, such as IL-4 or IL-13, for approximately 6 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate solution to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the level of STAT6 activation.

This protocol details the differentiation of naive CD4+ T cells into Th2 effector cells, a process that can be inhibited by STAT6 inhibitors.

-

Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from mouse spleens or human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T Cell Activation: Coat a 24-well plate with anti-CD3 and anti-CD28 antibodies. Add the isolated naïve CD4+ T cells to the coated wells to activate them through their T cell receptor (TCR).

-

Th2 Differentiation Cocktail: Culture the activated T cells in a medium supplemented with a Th2-polarizing cocktail containing IL-4 and IL-2, along with an anti-IFN-γ antibody to block Th1 differentiation.

-

Compound Treatment: Add the test compound at various concentrations to the cell culture at the beginning of the differentiation process.

-

Analysis: After 4-5 days of culture, analyze the differentiated T cells for the expression of Th2-specific cytokines (e.g., IL-4, IL-5, IL-13) by intracellular cytokine staining and flow cytometry, or by measuring cytokine secretion in the culture supernatant using ELISA.

Signaling Pathway

// Nodes IL4_IL13 [label="IL-4 / IL-13", fillcolor="#FBBC05", fontcolor="#202124"]; IL4R [label="IL-4R / IL-13R", fillcolor="#4285F4", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#34A853", fontcolor="#FFFFFF"]; STAT6 [label="STAT6", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT6 [label="pSTAT6 (Dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=oval, style=dashed, fontcolor="#5F6368"]; GATA3 [label="GATA3 Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Th2_Differentiation [label="Th2 Differentiation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges IL4_IL13 -> IL4R [label=" Binds"]; IL4R -> JAK [label=" Activates"]; JAK -> STAT6 [label=" Phosphorylates"]; STAT6 -> pSTAT6 [label=" Dimerizes"]; pSTAT6 -> Nucleus [label=" Translocates to"]; Nucleus -> GATA3 [style=invis]; pSTAT6 -> GATA3 [label=" Induces"]; GATA3 -> Th2_Differentiation [label=" Promotes"]; Inhibitor -> STAT6 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibits\nPhosphorylation"]; } .dot Figure 2: The IL-4/STAT6 signaling pathway in Th2 cell differentiation and its inhibition.

Experimental Workflow

// Nodes Start [label="Start: Design & Synthesize\nthis compound Derivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; In_Vitro_Biochemical [label="In Vitro Biochemical Assay\n(e.g., Kinase Assay, Reporter Assay)", shape=box]; Determine_IC50 [label="Determine IC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vitro_Cellular [label="In Vitro Cellular Assay\n(e.g., Proliferation, Differentiation)", shape=box]; Determine_Cellular_EC50 [label="Determine Cellular EC50", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo [label="In Vivo Efficacy Model\n(e.g., Xenograft, Disease Model)", shape=box]; Evaluate_Efficacy [label="Evaluate In Vivo Efficacy", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Candidate Drug", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> In_Vitro_Biochemical; In_Vitro_Biochemical -> Determine_IC50; Determine_IC50 -> In_Vitro_Cellular [label="Potent\nCompounds"]; In_Vitro_Cellular -> Determine_Cellular_EC50; Determine_Cellular_EC50 -> In_Vivo [label="Active\nCompounds"]; In_Vivo -> Evaluate_Efficacy; Evaluate_Efficacy -> Lead_Optimization [label="Efficacious\nCompounds"]; Lead_Optimization -> Start [label="Iterate"]; Lead_Optimization -> End; } .dot Figure 3: A general experimental workflow for the development of this compound derivatives as therapeutic agents.

Application Notes and Protocols for 2-Aminopyrimidin-5-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-aminopyrimidin-5-ol as a versatile building block in organic synthesis. The unique structural features of this compound, possessing both a nucleophilic hydroxyl group and an amino group on a pyrimidine (B1678525) core, make it a valuable scaffold for the development of a diverse range of biologically active molecules, particularly in the field of medicinal chemistry.

Introduction to this compound as a Building Block

This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of various functionalized pyrimidine derivatives. The presence of multiple reaction sites allows for selective modifications, leading to the generation of libraries of compounds for drug discovery and development. The pyrimidine core is a prevalent motif in numerous FDA-approved drugs, and derivatives of 2-aminopyrimidine (B69317) have shown significant potential as inhibitors of various enzymes, including kinases and β-glucuronidase.

Key Synthetic Applications and Protocols

The primary synthetic transformations involving this compound are focused on the derivatization of its hydroxyl and amino groups, as well as modifications of the pyrimidine ring itself. Two of the most powerful and widely used methods for elaborating the this compound scaffold are O-alkylation via the Williamson ether synthesis and carbon-carbon bond formation through the Suzuki-Miyaura cross-coupling reaction.

O-Alkylation via Williamson Ether Synthesis

The hydroxyl group at the 5-position of this compound can be readily alkylated to form a variety of ether derivatives. This transformation is typically achieved through the Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This reaction is instrumental in modifying the steric and electronic properties of the molecule, which can significantly impact its biological activity.

This protocol describes the synthesis of 2-amino-5-(benzyloxy)pyrimidine, a common intermediate for further functionalization.

Reaction Scheme:

Materials:

-

This compound

-

Benzyl (B1604629) bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60 °C and stir for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate to afford the desired 2-amino-5-(benzyloxy)pyrimidine.

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| This compound | 1.0 | 111.10 |

| Benzyl bromide | 1.2 | 171.04 |

| Potassium carbonate | 2.0 | 138.21 |

Expected yields for this type of reaction are typically in the range of 60-80%, depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Cross-Coupling

To introduce aryl or heteroaryl substituents at the 5-position, the hydroxyl group of this compound must first be converted into a suitable leaving group, such as a triflate or a halide. The resulting derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis for creating C-C bonds.

This protocol outlines a two-step process for the synthesis of a 5-aryl-2-aminopyrimidine derivative, starting with the bromination of the pyrimidine ring followed by a Suzuki-Miyaura coupling.

Step 1: Bromination of a suitable 2-aminopyrimidine precursor (General Procedure)

A suitable precursor, such as 2-aminopyrimidine, would first be brominated at the 5-position using a reagent like N-bromosuccinimide (NBS) to yield 2-amino-5-bromopyrimidine (B17363).

Step 2: Suzuki-Miyaura Coupling of 2-Amino-5-bromopyrimidine with Phenylboronic Acid

Reaction Scheme:

Materials:

-

2-Amino-5-bromopyrimidine

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flask, add 2-amino-5-bromopyrimidine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add Pd(PPh₃)₄ (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-